molecular formula C17H13Cl2NOS B5701755 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5701755
M. Wt: 350.3 g/mol
InChI Key: OMCQUIMRNKUCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the class of benzothiophene derivatives, which have been shown to have diverse biological activities.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its ability to bind to DNA and cause mutations. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is metabolized in the liver to a reactive intermediate, which can bind to DNA and cause DNA damage. This DNA damage can lead to mutations, which can result in the formation of tumors. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has also been shown to induce oxidative stress, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has been shown to have diverse biochemical and physiological effects. It has been shown to induce the expression of various genes involved in cell proliferation, inflammation, and angiogenesis. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of various enzymes involved in DNA repair and antioxidant defense. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in various cell types.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has several advantages as a tool for studying carcinogenesis and tumor promotion. It is a potent carcinogen that can induce tumors in various animal models. It is also relatively inexpensive and easy to use. However, 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has several limitations. It is a highly toxic compound that requires careful handling. It also has a narrow therapeutic window, which makes it difficult to use in therapeutic applications.

Future Directions

There are several future directions for research on 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide. One direction is to study the mechanisms of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced carcinogenesis in more detail. This could involve studying the effects of 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide on various signaling pathways and gene expression patterns. Another direction is to develop new animal models for studying 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced carcinogenesis. This could involve developing transgenic or knockout animals that are more or less susceptible to 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced tumors. Finally, future research could focus on developing new therapeutic strategies for treating 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced tumors. This could involve developing new drugs that target the specific pathways involved in 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide-induced carcinogenesis.

Synthesis Methods

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide can be synthesized by several methods, including the reaction of 2,5-dimethylphenylamine with 3,4-dichlorobenzothiophene-2-carbonyl chloride in the presence of a base. Another method involves the reaction of 2,5-dimethylphenylamine with 3,4-dichlorobenzothiophene-2-carboxylic acid in the presence of a coupling reagent.

Scientific Research Applications

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and tumor promotion. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide is widely used to induce mammary tumors in rats, which are a commonly used model for studying breast cancer. 3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide has also been used to induce skin tumors in mice, which are a model for studying skin cancer.

properties

IUPAC Name

3,4-dichloro-N-(2,5-dimethylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NOS/c1-9-6-7-10(2)12(8-9)20-17(21)16-15(19)14-11(18)4-3-5-13(14)22-16/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQUIMRNKUCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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